molecular formula C16H22O3 B1373306 4-(4-Butylphenyl)-2,2-dimethyl-4-oxobutanoic acid CAS No. 951893-41-7

4-(4-Butylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Cat. No. B1373306
CAS RN: 951893-41-7
M. Wt: 262.34 g/mol
InChI Key: UHRHQEDZAQNGKZ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of boronic acid, as suggested by the search results . Boronic acids are highly valuable building blocks in organic synthesis .


Synthesis Analysis

Boronic acids and their derivatives are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has been reported, which could be relevant depending on the specific synthesis pathway of the compound .


Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various chemical reactions, including Suzuki–Miyaura coupling . Protodeboronation of pinacol boronic esters has also been reported .

Scientific Research Applications

Organic Synthesis: Suzuki–Miyaura Coupling

In organic chemistry, this compound is utilized in the Suzuki–Miyaura coupling process. This reaction is a widely-applied method for forming carbon-carbon bonds under mild conditions, using organoboron reagents. The compound can act as a precursor for boron reagents tailored for specific coupling conditions .

Materials Science: Ibuprofen Impurity B

In materials science, this compound is known as Ibuprofen Impurity B. It is used as a certified reference material to study the properties and behavior of ibuprofen in various formulations and composites .

Environmental Science: Stability and Hydrolysis

Environmental scientists study the stability of this compound in water, as it is marginally stable and susceptible to hydrolysis at physiological pH. This is crucial for understanding its environmental impact and degradation .

Analytical Chemistry: Certified Reference Material

Analytical chemists use this compound as a certified reference material for calibration and testing in analytical procedures. It helps in the validation of analytical methods and ensures the accuracy of test results .

Biochemistry: Boronic Ester Building Blocks

In biochemistry, pinacol boronic esters derived from this compound are valuable building blocks. They are used in catalytic protodeboronation and other transformations, which are essential for creating complex organic molecules .

Pharmacology: Drug Design and Delivery

Pharmacologists explore the use of this compound in drug design and delivery systems, especially as boron-carriers for neutron capture therapy. Its reactivity and interaction with biological systems are of particular interest .

Neutron Capture Therapy

This compound’s derivatives are investigated for their potential as boron-carriers in neutron capture therapy, a targeted cancer treatment method. The boron atoms are designed to capture neutrons and release alpha particles to destroy cancer cells .

properties

IUPAC Name

4-(4-butylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-4-5-6-12-7-9-13(10-8-12)14(17)11-16(2,3)15(18)19/h7-10H,4-6,11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRHQEDZAQNGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101246731
Record name 4-Butyl-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951893-41-7
Record name 4-Butyl-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butyl-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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